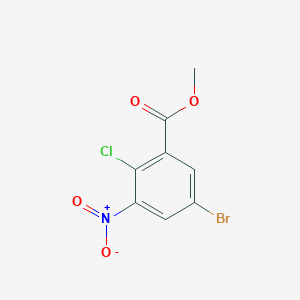

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVAOPFGJSBHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (nitro and chloro) and a halogen (bromo) on the benzene ring, coupled with a reactive methyl ester functionality, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characteristics, offering valuable insights for its application in pharmaceutical and materials science research.

Chemical Identity and Physical Properties

This compound is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |

| Molecular Weight | 294.49 g/mol | |

| CAS Number | 124371-59-1 | [2][3] |

| Appearance | Solid | [1][2] |

| Purity | Typically >98% | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. The first step involves the nitration of the benzoic acid derivative, followed by esterification to yield the final product.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol:

Step 1: Nitration of 5-bromo-2-chlorobenzoic acid

A detailed procedure for the nitration of a similar compound, 2-chloro-5-nitrobenzoic acid, can be adapted. In a typical reaction, 5-bromo-2-chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position. The strong electron-withdrawing nature of the existing substituents directs the incoming nitro group to this position.

Step 2: Esterification of 5-bromo-2-chloro-3-nitrobenzoic acid

The resulting 5-bromo-2-chloro-3-nitrobenzoic acid is then esterified. A common method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction proceeds via a Fischer-Speier esterification mechanism.

Spectral Data and Characterization

While specific, publicly available spectra for this compound are limited, its spectral characteristics can be predicted based on the analysis of similar substituted nitrobenzoates.[1][4][5][6] Chemical suppliers often confirm the structure and purity of this compound using a variety of analytical techniques including NMR, IR, and mass spectrometry.[7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester protons.

-

Aromatic Protons (δ 7.5-8.5 ppm): The two protons on the aromatic ring are in different chemical environments and are expected to appear as doublets due to ortho-coupling. The exact chemical shifts will be influenced by the deshielding effects of the adjacent nitro, chloro, and bromo groups.

-

Methyl Protons (δ 3.9-4.0 ppm): The three protons of the methyl ester group will appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ ~164 ppm): The carbon of the ester carbonyl group is expected to resonate in this downfield region.[1]

-

Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro and chloro groups will be shifted further downfield.

-

Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.[1]

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (294.49 g/mol ) is expected. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.

-

Major Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The nitro group can also be lost as NO₂.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.

Reactivity Profile

Caption: Potential reactive sites of this compound.

Nucleophilic Aromatic Substitution

The chloro and bromo substituents on the aromatic ring can potentially be displaced by strong nucleophiles. The electron-withdrawing nitro group, positioned ortho and para to the halogens, activates the ring for such reactions by stabilizing the intermediate Meisenheimer complex. The relative reactivity of the chloro and bromo groups towards substitution will depend on the specific reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a valuable synthetic tool for introducing an amino group, which can then be further functionalized.

Reactions of the Ester Group

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-chloro-3-nitrobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich functionality and predictable reactivity make it an important intermediate for the preparation of a wide range of target molecules in the pharmaceutical and materials science fields. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. aiinmr.com [aiinmr.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 124371-59-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [synhet.com]

"Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS 124371-59-1"

An In-Depth Technical Guide to Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1)

Abstract: This technical guide provides a comprehensive overview of this compound, CAS No. 124371-59-1, a poly-functionalized aromatic building block of significant interest to the pharmaceutical and fine chemical industries. The document delineates its physicochemical properties, provides a validated synthesis protocol, explores its rich chemical reactivity, and discusses its application in the synthesis of complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Compound Identity and Physicochemical Properties

This compound is a highly substituted benzene derivative, incorporating four distinct functional groups: a methyl ester, a nitro group, and two different halogen atoms (bromine and chlorine). This unique combination of functionalities makes it a valuable and versatile intermediate in multi-step organic synthesis.

The strategic placement of these groups dictates the compound's reactivity. The electron-withdrawing nature of the nitro and chloro groups, and the ester, deactivates the aromatic ring towards electrophilic substitution, while the bromine atom serves as a prime handle for cross-coupling reactions. The nitro group itself is a key precursor to an amino group, which can unlock further synthetic pathways.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| CAS Number | 124371-59-1 | [1][2] |

| Molecular Formula | C₈H₅BrClNO₄ | [1] |

| Molecular Weight | 294.49 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| SMILES | COC(=O)c1c(Cl)c(--INVALID-LINK--=O)cc(Br)c1 | [2] |

| InChI Key | XVVAOPFGJSBHMS-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Protocol

This compound is not a naturally occurring compound; it is produced via multi-step chemical synthesis. A logical and industrially scalable approach involves the regioselective nitration of a suitable precursor, methyl 5-bromo-2-chlorobenzoate.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on a standard electrophilic aromatic substitution reaction. The precursor, methyl 5-bromo-2-chlorobenzoate, possesses two halogen substituents. The chloro group is ortho-, para-directing and activating (though deactivating overall due to induction), while the bromo group is also ortho-, para-directing. The position between these two groups (C3) is sterically hindered and electronically deactivated. The most favorable position for nitration is C3, which is ortho to the chloro group and meta to the bromo group. The strong deactivation of the ring requires forcing nitration conditions.

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Nitration of Methyl 5-bromo-2-chlorobenzoate

This protocol is a representative procedure based on well-established nitration methodologies for deactivated aromatic esters.[3][4]

Disclaimer: This procedure must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Methyl 5-bromo-2-chlorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1.5 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0 °C.

-

Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of methyl 5-bromo-2-chlorobenzoate in 4 equivalents of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the benzoate precursor. Causality: The rate of addition must be carefully controlled to maintain the internal temperature between 5-15 °C.[4] Exceeding this temperature range significantly increases the risk of forming dinitrated or other side products and poses a safety hazard due to the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Filter the solid product under suction and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[3]

-

Characterization: The final product should be dried under vacuum and characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations.

Caption: Key chemical transformations of the title compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a cornerstone transformation in medicinal chemistry. This opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and construction of nitrogen-containing heterocycles.

-

Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective but may also cause dehalogenation, particularly debromination.[5] Milder chemical methods are often preferred. Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid (Fe/AcOH), are robust and chemoselective, typically leaving the ester and halogen groups intact.[6]

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions.[7] This reactivity difference allows for the selective functionalization at the C5 position.

-

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (ArB(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can form a new carbon-carbon bond, yielding 5-aryl-2-chloro-3-nitrobenzoate derivatives.[8][9] This is a powerful method for constructing biaryl scaffolds common in drug molecules.

-

Other Couplings: Similar selectivity can be achieved in other cross-coupling reactions like Sonogashira (with terminal alkynes) and Buchwald-Hartwig amination (with amines).

Precursor to Heterocyclic Scaffolds

This molecule is an excellent starting point for synthesizing complex heterocyclic systems. For example, reduction of the nitro group to an amine, followed by functionalization and intramolecular cyclization, can lead to various fused ring systems. The synthesis of substituted benzofurans, which are important pharmacophores, often involves precursors with similar substitution patterns.[10][11]

Applications in Research and Development

This compound is primarily used as a building block in discovery chemistry.[2] Its utility is not in its final biological activity, but in its capacity to be elaborated into more complex, biologically active molecules.

-

Fragment-Based Drug Discovery: As a highly functionalized aromatic ring, it can serve as a starting point or fragment for building libraries of compounds for screening against various biological targets.

-

Synthesis of Agrochemicals and Dyes: Substituted nitroaromatics are common intermediates in the synthesis of agrochemicals and specialized dyes.[12]

-

Precursor to Kinase Inhibitors: The substituted aniline derived from this compound is a common scaffold in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.

Safety and Handling

Proper handling of this chemical is essential due to its potential hazards. The following information is aggregated from safety data for structurally related compounds.[13][14]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[14]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Avoid breathing dust.[15]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry, cool place.

Conclusion

This compound (CAS 124371-59-1) is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its multiple functional groups, which allows for a stepwise and controlled elaboration into complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher intending to utilize this versatile building block in their development programs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [synhet.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-bromo-2-chloro-3-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 5-bromo-2-chloro-3-nitrobenzoate, a polysubstituted aromatic compound, represents a quintessential example of such a crucial intermediate. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring makes it a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification and nomenclature of chemical entities are fundamental to scientific communication and reproducibility. The compound in focus is unequivocally identified by the following descriptors:

-

IUPAC Name: this compound[1]

-

CAS Number: 124371-59-1[1]

-

Molecular Formula: C₈H₅BrClNO₄[2]

-

Molecular Weight: 294.49 g/mol [2]

The structure of this compound is characterized by a methyl ester group at position 1, a chlorine atom at position 2, a nitro group at position 3, and a bromine atom at position 5 of the benzene ring. This substitution pattern creates a unique electronic and steric environment that dictates its reactivity.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is known to be a solid at room temperature.[2] The presence of halogen and nitro substituents suggests low aqueous solubility but good solubility in common organic solvents like dichloromethane and ethyl acetate.[3] Methyl esters also generally possess lower melting points than their corresponding carboxylic acids due to the absence of strong hydrogen bonding.[3]

| Property | Value/Description | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 124371-59-1 | [1] |

| Molecular Formula | C₈H₅BrClNO₄ | [2] |

| Molecular Weight | 294.49 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | >98% | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. This approach ensures a high-yielding and pure final product.

Step 1: Nitration of 5-Bromo-2-chlorobenzoic Acid

The first step involves the electrophilic aromatic substitution (nitration) of 5-bromo-2-chlorobenzoic acid.

Experimental Protocol:

-

To a reaction vessel, add 125 g of 5-bromo-2-chlorobenzoic acid and 200 g of 50% sulfuric acid.

-

Cool the mixture to 10 °C.

-

Slowly add 638 g of a mixed acid solution (374 g of sulfuric acid and 264 g of nitric acid) dropwise, maintaining the temperature at 10 °C.

-

After the addition is complete, raise the temperature to 85 °C and maintain for 2 hours.

-

Cool the reaction mixture and pour it over ice.

-

Filter the resulting precipitate, wash with water, and dry to obtain 5-bromo-2-chloro-3-nitrobenzoic acid as a yellow crystalline solid.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Mixed Acid: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for achieving nitration of deactivated aromatic rings.

-

Temperature Control: The initial cooling to 10 °C controls the exothermic nature of the nitration reaction, preventing side reactions and ensuring regioselectivity. The subsequent heating to 85 °C provides the necessary activation energy for the reaction to proceed to completion on the electron-deficient ring.

Step 2: Fischer Esterification to this compound

The second step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.

Experimental Protocol:

-

In a round-bottom flask, combine 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid with 500 ml of methanol.

-

Carefully add 20 ml of concentrated sulfuric acid dropwise to the mixture.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Isolate the precipitate by filtration.

-

Concentrate the mother liquor, add water to precipitate any remaining product, and isolate by filtration.

-

Combine the precipitates and dry to yield this compound.

Causality of Experimental Choices:

-

Methanol: Serves as both the solvent and the reactant for the esterification. Using a large excess of methanol helps to drive the equilibrium towards the product side.

-

Concentrated Sulfuric Acid: Acts as an acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction to reflux for an extended period (16 hours) is necessary to overcome the activation energy of the reaction and to allow the equilibrium to be established, maximizing the yield of the ester.

Visualizing the Synthesis Workflow

Caption: Synthesis of this compound.

Role in Drug Discovery and Development

While direct applications of this compound in final drug structures are not extensively documented, its precursor, 5-bromo-2-chlorobenzoic acid, is a key starting material in the synthesis of important APIs. Specifically, it is utilized in the preparation of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[4][5]

The strategic placement of the bromo, chloro, and nitro groups on the methyl benzoate scaffold provides medicinal chemists with a versatile platform for further chemical transformations. Potential synthetic applications include:

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group activates the ring towards nucleophilic attack, allowing for the displacement of the chloro or bromo groups by various nucleophiles to introduce new functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a wide array of synthetic possibilities.

-

Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

The potential for these transformations makes this compound a valuable intermediate for the synthesis of novel heterocyclic compounds, which are a cornerstone of modern drug discovery.

Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical for the successful synthesis of APIs. A variety of analytical techniques can be employed for the characterization of this compound.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester and the nitro group.

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined synthesis from readily available starting materials and its potential for diverse chemical transformations make it a valuable building block for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, underscoring its significance for researchers and professionals in the field of drug development.

References

- 1. This compound [synhet.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Reactivity of the Nitro Group in Methyl 5-bromo-2-chloro-3-nitrobenzoate

Executive Summary

Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS No. 124371-59-1) is a polyfunctionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The synthetic utility of this intermediate is largely dictated by the reactivity of its nitro group. This guide provides an in-depth analysis of the nitro group's role, focusing on its two primary reactivities: its susceptibility to reduction to form a versatile amino group and its profound influence as an activating group in nucleophilic aromatic substitution (SNAr) reactions. We will explore the chemical principles governing these transformations, present field-proven experimental protocols, and discuss the strategic considerations for incorporating this molecule into synthetic pathways.

Introduction: The Molecular Architecture and Its Implications

This compound is a highly substituted benzene derivative. Its structure, featuring a methyl ester, a nitro group, and two different halogen atoms, creates a unique electronic landscape that defines its chemical behavior.

-

IUPAC Name: this compound[1]

-

CAS Number: 124371-59-1[3]

-

Molecular Formula: C₈H₅BrClNO₄[3]

-

Molecular Weight: 294.49 g/mol [3]

The convergence of three potent electron-withdrawing groups (EWG) — the nitro (-NO₂), chloro (-Cl), and methyl ester (-COOCH₃) groups — renders the aromatic ring exceptionally electron-deficient.[4][5][6] This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to two other key transformations centered around the nitro group's functionality.[5][7] This guide will dissect these dominant reactive pathways.

Dominant Reactive Pathway I: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amino group is one of the most fundamental and crucial transformations in organic synthesis.[8][9] The resulting aniline is a versatile precursor for dyes, pharmaceuticals, and polymers, enabling a host of subsequent reactions such as diazotization, acylation, and directing group chemistry.[10][11]

The primary challenge in reducing the nitro group of this compound is achieving chemoselectivity. The chosen reagent must reduce the nitro functionality without affecting the ester or, more critically, without causing dehalogenation of the chloro and bromo substituents.

Methodologies and Mechanistic Rationale

Several methods are available for nitro group reduction, each with distinct advantages and mechanistic underpinnings. The choice of method is dictated by substrate compatibility, desired yield, and process safety.

Historically, metals in acidic media have been workhorses for nitro reduction. Tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and effective choice for multifunctionalized substrates.[12][13]

-

Causality: The reaction proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group, with protons from the solvent or acid source facilitating the stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.[14][15] This method is often preferred over catalytic hydrogenation when preserving halogen substituents is a priority.[14] However, it generates stoichiometric amounts of tin-based byproducts, which can complicate purification and waste disposal.[14]

Catalytic hydrogenation is a clean and efficient method, but the choice of catalyst is paramount to prevent undesired side reactions.[16][17]

-

Causality: While palladium on carbon (Pd/C) is a common catalyst, it is known to readily catalyze the hydrogenolysis (cleavage) of aryl halides, which would be detrimental in this case.[12] Raney Nickel is often a superior choice as it effectively reduces the nitro group while being less prone to causing dehalogenation of aromatic chlorides and bromides.[10][12] The process can be hazardous due to the potential accumulation of unstable hydroxylamine intermediates, which can decompose exothermically.[17][18]

Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and highly chemoselective reducing agent.[19][20]

-

Causality: In an aqueous or semi-aqueous medium, the dithionite ion exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[8][20] This radical transfers electrons to the nitro group in a stepwise fashion. A key advantage of this method is its remarkable functional group tolerance; it selectively reduces nitro groups in the presence of esters, ketones, and halogens.[20][21]

Comparative Analysis of Reduction Methods

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Metal Reduction | SnCl₂·2H₂O | EtOH or EtOAc, HCl, Reflux | High chemoselectivity for halogens[22], reliable | Stoichiometric metal waste, difficult workup[14] |

| Hydrogenation | H₂, Raney Nickel | MeOH or EtOH, RT, 1-50 atm | Clean (byproduct is water), catalytic | Pyrophoric catalyst, potential for dehalogenation, safety risks[12][17] |

| Dithionite Reduction | Na₂S₂O₄ | aq. THF or MeOH, RT | Excellent chemoselectivity[20][21], inexpensive, safe | Requires aqueous conditions, moderate yields sometimes |

Protocol: Reduction using Tin(II) Chloride

This protocol provides a reliable, lab-scale procedure for the selective reduction of the nitro group.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (Absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

-

Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Carefully add concentrated HCl (2.0-3.0 eq) dropwise. The reaction may be exothermic.

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. A thick precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-5-bromo-2-chlorobenzoate.

Dominant Reactive Pathway II: Nitro Group as an Activator for SNAr

While the nitro group itself is not displaced, its powerful electron-withdrawing nature is fundamental to activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[23][24] This reaction allows for the displacement of one of the halogen atoms by a nucleophile, a critical transformation for building molecular complexity.

The Mechanism of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[23]

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[24][25][26]

Regioselectivity in this compound

The molecule has two potential leaving groups: the chloro group at C2 and the bromo group at C5. The regiochemical outcome of an SNAr reaction is determined by the stability of the respective Meisenheimer complexes.

-

Attack at C2 (displacing -Cl): The chloro group is ortho to the powerfully activating nitro group at C3. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized effectively onto the oxygen atoms of the adjacent nitro group. This provides substantial resonance stabilization.

-

Attack at C5 (displacing -Br): The bromo group is meta to the nitro group. Attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[27][28]

Visualization of the SNAr Mechanism

The following diagrams illustrate the key steps and the critical role of the nitro group in stabilizing the reaction intermediate.

Caption: High-level workflow for the SNAr reaction.

Caption: Resonance stabilization of the Meisenheimer complex.

(Note: The images in the DOT script are placeholders for chemical structures that would be rendered in a full chemical drawing program.)

Synthetic Strategy and Conclusion

The dual reactivity of this compound offers significant strategic flexibility. A synthetic plan can proceed via two distinct routes:

-

Route A: Reduction First. The nitro group is first reduced to an amine. This new amino group is a powerful ortho, para-director and an activating group, which dramatically alters the subsequent reactivity of the ring. It can be used as a handle for amide couplings or other transformations.

-

Route B: SNAr First. A nucleophile is introduced at the C2 position, displacing the chloride. The nitro group can then be reduced in a subsequent step to reveal an amine, providing a different substitution pattern on the final aniline product.

The choice between these routes depends entirely on the desired final product. Understanding the profound influence of the nitro group—both as a reducible functional group and as a powerful activator for SNAr—is paramount for the successful application of this versatile chemical intermediate in research and development.

References

- 1. This compound [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 15. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 16. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]

- 17. mt.com [mt.com]

- 18. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. quora.com [quora.com]

- 26. youtube.com [youtube.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

A Technical Guide to the Solubility and Stability of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS No. 124371-59-1).[1][2] Intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, this document details the underlying scientific principles, provides validated experimental protocols, and outlines a robust strategy for data interpretation. Methodologies are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and applicability for developmental and discovery programmes.

Introduction and Physicochemical Profile

This compound is a polysubstituted aromatic ester. Its structure, featuring a halogenated and nitrated benzene ring, suggests low intrinsic aqueous solubility and susceptibility to specific chemical degradation pathways. A thorough understanding of its solubility and stability is paramount for any application, from synthetic route optimization to its use as an intermediate in drug development, as these properties directly influence bioavailability, processability, and storage conditions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 124371-59-1 | [1][2] |

| Molecular Formula | C₈H₅BrClNO₄ | [2] |

| Molecular Weight | 294.49 g/mol | [2][4] |

| Appearance | Solid | [2] |

| SMILES String | COC(=O)c1c(Cl)c(--INVALID-LINK--=O)cc(Br)c1 | [1] |

Aqueous Solubility Assessment

The solubility of a compound is a critical parameter that affects its behavior in both chemical and biological systems. For discovery-phase compounds, a rapid assessment of solubility is often required to rank candidates and inform formulation strategies. The kinetic solubility assay is a high-throughput method designed for this purpose.[5][6]

Causality of Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer.[5][7] It measures the concentration at which the compound precipitates from a supersaturated solution and is influenced by the dissolution rate. This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities.[5][8][9]

-

Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. It is measured by equilibrating an excess of the solid compound in a buffer over an extended period. While more time-consuming, it is the gold standard for pre-formulation and late-stage development.

This guide focuses on the kinetic solubility protocol due to its relevance in a high-throughput screening environment.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a validated method for determining the kinetic solubility of this compound using UV-Vis spectrophotometry.

Principle: A DMSO stock solution is serially diluted in an aqueous buffer. After a defined incubation period, any precipitated compound is removed by filtration. The concentration of the remaining soluble compound in the filtrate is then quantified by comparing its UV absorbance to a standard curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Aqueous Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

-

Calibration Standards: Prepare a set of calibration standards by diluting the 10 mM DMSO stock into a 50:50 mixture of Acetonitrile:PBS. This prevents precipitation of the standards themselves.

-

-

Sample Preparation (in a 96-well filter plate):

-

Add 198 µL of PBS (pH 7.4) to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final nominal concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature (e.g., 300 RPM) for 2 hours to allow for equilibration.

-

-

Filtration:

-

Place the filter plate on top of a 96-well UV-transparent collection plate.

-

Centrifuge the assembly to filter the solutions, separating the soluble fraction (filtrate) from any precipitate.

-

-

Quantification:

-

Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max (maximum absorbance wavelength).

-

Calculate the concentration of the dissolved compound by interpolating from the standard curve. The resulting concentration is the kinetic solubility.

-

Data Presentation and Interpretation

The quantitative results should be summarized in a clear format.

Table 2: Example Solubility Data for this compound

| Assay Type | Buffer System | Nominal Concentration (µM) | Measured Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 100 | Result from experiment |

| Kinetic | Simulated Gastric Fluid, pH 1.2 | 100 | Result from experiment |

| Kinetic | Simulated Intestinal Fluid, pH 6.8 | 100 | Result from experiment |

A low measured solubility (<10 µM) would classify this compound as poorly soluble and may necessitate formulation strategies such as the use of co-solvents or amorphous solid dispersions for in vivo studies.

Workflow Visualization

The following diagram illustrates the kinetic solubility determination workflow.

Caption: Workflow for Kinetic Solubility Assessment.

Chemical Stability and Forced Degradation

Stability testing is essential for identifying degradation pathways and establishing a stable storage protocol and shelf-life.[10][11] Forced degradation (or stress testing) is a critical component of this process, where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation profile.[3][12] This is mandated by ICH guidelines to ensure the specificity of stability-indicating analytical methods.[10][13][14][15]

Rationale for Stress Conditions

The choice of stressors is designed to mimic conditions that a compound might encounter during its lifecycle and to target likely degradation pathways based on its chemical structure.[16] For this compound, the key structural liabilities are:

-

Ester Linkage: Susceptible to hydrolysis under acidic and basic conditions.

-

Nitroaromatic System: Can be susceptible to photolytic degradation and reduction.[3][17][18]

Table 3: Recommended Forced Degradation Conditions

| Condition | Reagent/Stress | Rationale |

| Acid Hydrolysis | 0.1 M HCl | To force degradation of the acid-labile ester group. |

| Base Hydrolysis | 0.1 M NaOH | To force degradation of the base-labile ester group. |

| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidative degradation. |

| Thermal | 60°C in solution | To assess the impact of heat on stability. |

| Photostability | ICH Q1B conditions | To evaluate degradation upon exposure to light.[14] |

Protocol: Forced Degradation Study

This protocol requires a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, to separate the parent compound from its degradation products.[19][20][21][22]

Principle: The compound is dissolved and subjected to various stress conditions for a defined period. Samples are taken at time points, neutralized if necessary, and analyzed by HPLC to quantify the remaining parent compound and detect the formation of degradants. The goal is to achieve 5-20% degradation.

Step-by-Step Methodology:

-

Method Development:

-

Develop a reverse-phase HPLC-UV method capable of resolving the parent peak from any potential degradants. A C18 column with a gradient of water/acetonitrile (both with 0.1% formic acid) is a standard starting point.[7]

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

-

For each stress condition, mix the compound solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

-

Prepare a control sample stored under ambient conditions.

-

-

Stress Application:

-

Hydrolysis: Incubate acid and base samples at a controlled temperature (e.g., 60°C).

-

Oxidation: Incubate the H₂O₂ sample at room temperature.

-

Thermal: Incubate the thermal sample at 60°C.

-

Photostability: Expose the sample to light as specified in ICH Q1B guidelines.

-

-

Time-Point Analysis:

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the acid/base samples immediately by adding an equimolar amount of base/acid.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze all samples, including the control, by the stability-indicating HPLC method.

-

Record the peak area of the parent compound and the peak areas of any new impurity peaks.

-

Data Interpretation and Pathway Elucidation

The results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%, demonstrating that all significant degradants are being detected.

-

Degradation Pathway: The primary degradation pathway is likely to be the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-2-chloro-3-nitrobenzoic acid). This can be confirmed using HPLC-MS to identify the mass of the degradant peaks.

Stability Workflow Visualization

This diagram outlines the logical flow of a forced degradation study.

Caption: Forced Degradation Study Workflow.

Conclusion

The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. The kinetic solubility assay offers a rapid and resource-efficient method for early-stage assessment, while the forced degradation study, grounded in ICH principles, is crucial for understanding intrinsic stability and developing validated analytical methods. The data generated from these studies are fundamental for making informed decisions in chemical synthesis, process development, and pharmaceutical formulation.

References

- 1. This compound [synhet.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. database.ich.org [database.ich.org]

- 11. pharmaacademias.com [pharmaacademias.com]

- 12. acdlabs.com [acdlabs.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. youtube.com [youtube.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsr.com [ijpsr.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

Application Note & Protocol: Suzuki Coupling of Methyl 5-bromo-2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is a go-to method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound is a particularly valuable building block. The presence of three distinct functional groups—a bromo substituent for coupling, a chloro group, and a nitro group—offers multiple avenues for sequential, site-selective modifications. The electron-withdrawing nature of the nitro and chloro groups activates the aryl bromide towards oxidative addition, a key step in the Suzuki catalytic cycle.[4][5] This application note provides a comprehensive guide to performing the Suzuki coupling of this substrate, delving into the mechanistic rationale behind the protocol and offering practical insights for optimization and troubleshooting.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl.

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9] The choice of base is critical and can significantly influence the reaction rate and yield.[1]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 294.47 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water (degassed) | - | 2 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: A streamlined workflow for the Suzuki coupling experiment.

Key Considerations and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor solubility of reagents | - Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.- Ensure thorough degassing of solvents and the reaction mixture.[4] - Try a different solvent system (e.g., Toluene/water, DMF/water, THF/water).[10] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Rigorously exclude oxygen from the reaction.[4] - Add a reducing agent or use a Pd(0) source directly. |

| Protodeborylation (Loss of Boronic Acid) | - Prolonged reaction times at high temperatures- Presence of strong acid or base | - Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[1] |

| Hydrolysis of Ester | - Use of a strong base (e.g., NaOH, KOH)- High water content in the solvent mixture | - Use a weaker base like K₂CO₃ or Cs₂CO₃.[1] - Reduce the amount of water in the solvent system. Consider using KF as a base in anhydrous conditions.[8][11] |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The provided protocol serves as a reliable starting point, and the troubleshooting guide offers solutions to common challenges, enabling the efficient and successful application of this versatile reaction in the pursuit of novel molecules for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Abstract

The chemoselective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of high-value intermediates for pharmaceuticals and agrochemicals. This application note provides a detailed guide to the conditions for the reduction of the nitro group in Methyl 5-bromo-2-chloro-3-nitrobenzoate to yield Methyl 3-amino-5-bromo-2-chlorobenzoate. The primary challenge lies in preserving the aryl halide bonds, which are susceptible to hydrodehalogenation under various reductive conditions. This document evaluates common reduction methodologies, explains the mechanistic rationale for reagent selection, and provides two detailed, field-proven protocols using Tin(II) Chloride (SnCl₂) and Iron (Fe) powder. These methods offer high chemoselectivity, good to excellent yields, and operational simplicity, making them suitable for both laboratory-scale synthesis and process development.

Introduction and Mechanistic Considerations

This compound is a versatile building block whose corresponding aniline is a precursor to a variety of complex molecular targets. The reduction of the nitro group is a key synthetic step, but the presence of both bromine and chlorine substituents on the aromatic ring necessitates a carefully chosen reduction method to avoid unwanted side reactions, primarily hydrodehalogenation.[1][2]

The choice of reducing agent is paramount. While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method for nitro reduction, standard palladium catalysts often lead to cleavage of the carbon-halogen bond, particularly with aryl bromides and iodides.[3] Specialized catalysts and conditions can mitigate this but often require extensive optimization.[4][5][6]

Therefore, chemical reductions using dissolving metals or metal salts in acidic media are often preferred for their superior chemoselectivity in halogenated systems.[7][8] These reactions typically proceed through a series of single-electron transfers from the metal, followed by protonation steps.

Figure 1. General pathway for nitro group reduction.

Two of the most reliable and widely used methods for this type of selective transformation are reduction with Tin(II) chloride (SnCl₂) in an acidic medium and with activated Iron (Fe) powder in acetic acid.[7][9] Both methods operate under conditions mild enough to leave the ester and, critically, the C-Br and C-Cl bonds intact.

Comparative Analysis of Recommended Protocols

The selection between Tin(II) chloride and Iron-based reductions often depends on factors such as scale, cost, and waste disposal considerations. Tin-based reductions are known for their reliability and high yields but generate tin-based waste streams that require careful management.[10] Iron-based reductions are more economical and environmentally benign ("greener"), though they can sometimes require longer reaction times or higher temperatures and may present challenges with filtration of fine iron oxide byproducts.[11][12]

| Parameter | Protocol 1: SnCl₂·2H₂O Reduction | Protocol 2: Fe/Acetic Acid Reduction |

| Primary Reagent | Tin(II) chloride dihydrate | Reduced Iron powder |

| Solvent/Medium | Ethanol, Ethyl Acetate, HCl | Acetic Acid, Ethanol, Water |

| Temperature | Reflux (approx. 78 °C) | 80 °C - 100 °C |

| Reaction Time | 1 - 3 hours | 2 - 5 hours |

| Chemoselectivity | Excellent | Excellent |

| Typical Yield | 85 - 95% | 80 - 90% |

| Workup Complexity | Moderate (Requires basification to precipitate tin salts, which can be gelatinous)[10] | Moderate (Requires filtration of iron oxides and neutralization)[11] |

| Cost & Greenness | Higher cost, tin waste is a concern[10] | Lower cost, iron is more environmentally benign[12] |

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly reliable for achieving clean and complete reduction without affecting the halogen substituents. The use of concentrated HCl is crucial for the reaction mechanism.[13]

Materials and Reagents:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

-

Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.

-

Initiation: Slowly add concentrated HCl (approx. 0.5 mL) to the mixture. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or a 1-2 M solution of NaOH to neutralize the acid and precipitate tin salts (tin hydroxides). Adjust the pH to ~8. Caution: This can be exothermic and may cause foaming.

-

Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 3-amino-5-bromo-2-chlorobenzoate.

-

Further Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid

This classic Béchamp reduction variant uses inexpensive and less toxic reagents. Acetic acid serves as both a solvent and the proton source.[14][15]

Materials and Reagents:

-

This compound (1.0 eq)

-

Reduced Iron powder (<325 mesh) (4.0 - 5.0 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) and Water

-

Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH) solution

-

Ethyl Acetate (for extraction)

-

Celite® or another filter aid

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a solvent mixture, typically 4:1 or 3:1 Ethanol/Water or a mixture of Ethanol and Acetic Acid.[11][16]

-

Reagent Addition: Add reduced iron powder (4.0 eq).

-

Initiation: Add glacial acetic acid (if not already part of the solvent system, typically 5-10 eq).

-

Reaction: Heat the suspension to 80-100 °C with vigorous stirring for 2-5 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron powder and iron oxide residues. Wash the filter cake extensively with ethyl acetate.

-

Neutralization: Transfer the filtrate to a separatory funnel. Carefully add water and then slowly basify with a saturated solution of sodium carbonate or potassium hydroxide to a pH of 8-9 to neutralize the acetic acid.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2-3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Further Purification: The resulting crude amine can be purified by silica gel chromatography if required.

Figure 2. General experimental workflow for the reduction.

Conclusion

The chemoselective reduction of this compound can be effectively achieved using either Tin(II) chloride or Iron powder in acidic media. Both methods demonstrate high selectivity, preserving the chloro, bromo, and methyl ester functionalities. The choice between the two protocols may be guided by project-specific requirements such as cost, environmental impact, and scale. For laboratory-scale synthesis where yield and reliability are the highest priorities, the Tin(II) chloride method is an excellent choice. For larger-scale operations or in contexts where green chemistry principles are paramount, the Iron/Acetic Acid method provides a robust and economical alternative. In all cases, careful monitoring of the reaction and a well-executed workup are essential for obtaining a high purity product.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. scispace.com [scispace.com]

- 12. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. Azobenzene - Wikipedia [en.wikipedia.org]

- 15. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 16. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Application Notes & Protocols: Synthesis of Aniline Derivatives from Methyl 5-bromo-2-chloro-3-nitrobenzoate

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of functionalized aniline derivatives starting from Methyl 5-bromo-2-chloro-3-nitrobenzoate. Aniline derivatives are foundational intermediates in pharmaceutical synthesis, serving as versatile building blocks for a wide array of active pharmaceutical ingredients (APIs).[1][2] The starting material, a poly-functionalized aromatic ring, presents unique challenges and opportunities in synthetic chemistry, primarily centered on achieving chemoselectivity. We will explore two primary synthetic strategies: a two-step sequence involving chemoselective nitro reduction followed by palladium-catalyzed amination, and a direct nucleophilic aromatic substitution (SNAr) pathway. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying strategic considerations for successful synthesis.

Strategic Overview: Navigating Chemoselectivity

This compound (CAS: 124371-59-1) is a richly functionalized scaffold, featuring three distinct reactive sites: a nitro group, a bromine atom, and a chlorine atom.[3][4][5] The primary challenge in its derivatization lies in selectively manipulating one functional group while preserving the others.

Two principal synthetic routes emerge:

-

Route A: Reduction-First Approach. This is the most common and versatile strategy. It involves the initial chemoselective reduction of the nitro group to a primary amine. This transformation is critical as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, fundamentally altering the ring's reactivity and providing a nucleophilic handle for subsequent reactions.[6][7] The resulting halogenated aniline can then be further diversified, most notably through palladium-catalyzed cross-coupling reactions.

-

Route B: Direct Substitution (SNAr) Approach. The starting material is highly activated for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[8] This pathway allows for the direct displacement of one of the halide atoms by an amine, offering a more direct route to certain derivatives.

This guide will detail the protocols for both approaches, beginning with the more broadly applicable Reduction-First strategy.

Logical Workflow for Synthetic Strategies

Caption: Overview of the two primary synthetic routes.

Route A: The Reduction-First Strategy

Part 2.1: Chemoselective Reduction of the Nitro Group

Causality Behind Experimental Choices: The paramount objective is the reduction of the nitro group to an amine without inducing hydrodehalogenation of the C-Br or C-Cl bonds.[9][10] While standard catalytic hydrogenation (e.g., H₂/Pd/C) is a common method for nitro reduction, it is notorious for causing dehalogenation, particularly with aryl bromides.[9][11] Therefore, milder and more selective reagents are required.

-

Tin(II) Chloride (SnCl₂): This is an excellent choice for this transformation. It is a classic and robust method that provides a mild and highly chemoselective reduction of nitro groups in the presence of halogens and other reducible functionalities like esters.[11][12][13]

-

Iron/Acid (Fe/HCl or Fe/NH₄Cl): Another effective and economical option, iron powder in acidic media is highly selective for nitro groups.[6][11]

-

Raney Nickel (H₂/Raney Ni): If catalytic hydrogenation is desired, Raney Nickel is often preferred over palladium-based catalysts to minimize dehalogenation.[11][12]

We will proceed with a protocol utilizing Tin(II) chloride dihydrate (SnCl₂·2H₂O) due to its high selectivity and operational simplicity.

Experimental Protocol: Nitro Reduction with SnCl₂

Objective: To synthesize Methyl 3-amino-5-bromo-2-chlorobenzoate.

| Reagent | M.W. | Equivalents | Amount |

| This compound | 294.49 g/mol | 1.0 | (e.g., 5.0 g, 16.98 mmol) |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 g/mol | 4.0 | 15.30 g, 67.92 mmol |

| Ethanol (EtOH) | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed for workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed for workup |

| Brine | - | - | As needed for workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed for drying |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add ethanol (approx. 20 mL per gram of starting material) to the flask. Stir the suspension.

-

Tin Chloride Addition: To the stirring suspension, add Tin(II) chloride dihydrate (4.0 eq) in one portion.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice (approx. 100 g).

-

Slowly add saturated sodium bicarbonate solution to neutralize the acid and basify the mixture to a pH of ~8. This will precipitate tin salts as a white solid.

-